Methyl ethyl phthalate
Description
Methyl ethyl phthalate (MEP), also referred to as ethyl methyl phthalate, is an ester of phthalic acid with one methyl and one ethyl group attached to the aromatic ring. It is a lesser-studied phthalate derivative compared to widely used analogs like diethyl phthalate (DEP) or di(2-ethylhexyl) phthalate (DEHP). Structurally, MEP is characterized by its mixed alkyl chain lengths (methyl and ethyl), which may influence its physicochemical properties, such as volatility and solubility. Limited data suggest its occurrence as a trace component in synthetic products, such as commercial methyl salicylate, where it was detected at 0.34% in one formulation .
Properties
CAS No. |
34006-77-4 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-O-ethyl 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
HGERXYZHJFOFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Methyl ethyl phthalate is typically synthesized through the esterification of phthalic anhydride with a mixture of methanol and ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The general reaction conditions involve heating the mixture to facilitate the esterification process. Industrial production methods often employ continuous reactors to ensure a steady production rate and high yield.
Chemical Reactions Analysis
Methyl ethyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (methanol and ethanol).
Oxidation: This compound can be oxidized under specific conditions to produce phthalic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and the corresponding alcohols.
Scientific Research Applications
Methyl ethyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Research has shown that phthalates, including this compound, can disrupt endocrine functions, making them subjects of study in toxicology and environmental science.
Medicine: While not directly used in medicine, the effects of phthalates on human health are extensively studied, particularly their potential role in reproductive health issues.
Industry: this compound is used in the manufacturing of consumer products such as cosmetics, personal care products, and packaging materials.
Mechanism of Action
The mechanism by which methyl ethyl phthalate exerts its effects involves its interaction with the endocrine system. Phthalates can mimic or interfere with the action of hormones, leading to disruptions in hormonal balance. This interaction primarily occurs through binding to hormone receptors, altering the normal signaling pathways. The molecular targets include estrogen and androgen receptors, which play crucial roles in reproductive health.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Phthalates vary in alkyl chain length, branching, and ester group composition, which directly affect their industrial utility and biological interactions. Below is a comparative analysis of MEP and key analogs:
Key Observations :
- MEP’s smaller alkyl groups may confer higher volatility compared to DEHP but lower than DEP.
- Branched-chain phthalates (e.g., DiBP, DEHP) exhibit reduced biodegradability, whereas linear analogs like DEP are more metabolically labile .
Metabolic and Toxicological Profiles
- MEP: No specific metabolism or toxicity data identified in the evidence.
- DEHP : Rapidly metabolized to MEHP, MEHHP, and MEOHP, with oxidative metabolites serving as biomarkers for exposure assessment. Associated with endocrine disruption and developmental toxicity in animal studies .
- DEP: Primarily hydrolyzed to mono-ethyl phthalate (MEP), which showed a 27.4% reduction in urinary levels after intervention in adolescent girls avoiding DEP-containing products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
